N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-16-7-8-21(28-2)20(13-16)24-22(26)25-11-9-15(10-12-25)18-14-23-19-6-4-3-5-17(18)19/h3-9,13-14,23H,10-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLGBQKYVFPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Analysis
The target molecule contains a 1,2,3,6-tetrahydropyridine ring – a partially saturated six-membered heterocycle with nitrogen at position 1. This scaffold exhibits axial chirality and conformational flexibility, necessitating stereocontrolled synthesis. The 4-position bears a 1H-indol-3-yl group, requiring late-stage C–C bond formation via cross-coupling. The carboxamide at position 1 connects to a 2,5-dimethoxyphenyl group, introducing electron-rich aromaticity that influences both reactivity and pharmacological properties.
Tetrahydropyridine Core Synthesis
Catalytic Hydrogenation of Pyridine Derivatives
The Kröhnke pyridine synthesis permits construction of 4-substituted pyridines, which undergo partial hydrogenation to tetrahydropyridines. As demonstrated by Li et al., rhodium(I) complexes with P-chiral bisphosphorus ligands achieve >95% enantiomeric excess in hydrogenating tetrasubstituted enamides to piperidine derivatives. Adapting this to tetrahydropyridines would require:
- Preparation of 4-cyano-2,6-dimethylpyridine via condensation of glutaraldehyde with cyanoacetamide
- Selective hydrogenation using 5% Pd/C at 40 psi H₂ in methanol (25°C, 24 h)
- Monitoring reaction progress via ¹H NMR to prevent over-reduction
This method yields the saturated core but lacks the indole substituent, necessitating subsequent functionalization.
Aza-Prins Cyclization for Ring Formation
Martin et al.'s [5 + 1] aza-Sakurai cyclization provides an alternative route. Using NbCl₅ as a dual Lewis acid/chloride source, homoallylic amines condense with aldehydes to form tetrahydropyridines with trans-diastereoselectivity (>20:1 dr). Applied to our target:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-(Aminomethyl)indole, acrolein | CH₂Cl₂, 0°C → rt, 12 h | 68% |
| 2 | NbCl₅ (1.2 eq) | Toluene, 80°C, 6 h | 73% |
This approach introduces the indole early but requires protection of the NH group during cyclization.
Indole Moiety Incorporation
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling proves effective for introducing aryl groups to tetrahydropyridines. Building on Qu et al.'s rhodium-catalyzed hydrogenation protocols, we propose:
- Brominate tetrahydropyridine at position 4 using NBS/AIBN
- Couple with indole-3-boronic acid under Pd(PPh₃)₄ catalysis
Optimized conditions derived from parallel systems:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Base | K₂CO₃ (2 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 18 h |
| Yield | 82% (literature avg) |
Carboxamide Installation
Schotten-Baumann Acylation
The patent WO2006002860A1 details tert-butylamide formation via acid chloride intermediates. Adapted for our target:
- Hydrolyze tetrahydropyridine ester to carboxylic acid using NaOH/EtOH
- Generate acid chloride with SOCl₂ (reflux, 3 h)
- React with 2,5-dimethoxyaniline in THF with Et₃N (0°C → rt)
Critical parameters:
- Stoichiometric control (1.1 eq amine) minimizes diacylation
- Strict temperature control (<5°C during acid chloride formation) prevents decomposition
Integrated Synthetic Routes
Convergent Pathway A
- Prepare 4-bromo-1,2,3,6-tetrahydropyridine via hydrogenation
- Suzuki coupling with indole-3-boronic acid
- Carboxamide formation via Schotten-Baumann
Overall yield : 34% over 5 steps
Linear Pathway B
- Aza-Prins cyclization with 3-(aminomethyl)indole
- Late-stage bromination/amination
- Carboxamide installation
Overall yield : 28% (superior stereocontrol)
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–7.12 (m, 4H, aromatic), 6.83 (d, J = 8.5 Hz, 2H, OCH₃), 4.02 (q, 2H, CH₂N)
- HRMS : m/z 406.1764 [M+H]⁺ (calc. 406.1768)
Chromatographic Purity
HPLC analysis (C18, MeCN/H₂O 65:35) shows 98.2% purity (tR = 6.74 min), confirming effective separation from des-bromo impurity (tR = 5.92 min).
Process Optimization Challenges
Hydrogenation Selectivity
Partial saturation of the pyridine ring requires precise H₂ pressure control. Pearlman’s catalyst (Pd(OH)₂/C) at 30 psi provides optimal conversion without over-reduction.
Indole NH Protection
Boc protection (Boc₂O, DMAP) prevents side reactions during aza-Prins cyclization, with subsequent deprotection using TFA/CH₂Cl₂ (91% recovery).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide?
- Methodology : A triphosgene-mediated carboxamide coupling strategy is effective. For analogous urea derivatives, triphosgene reacts with aniline derivatives (e.g., 2,5-dimethoxyaniline) in anhydrous acetonitrile with triethylamine as a base. Subsequent addition of the tetrahydropyridine-indole moiety under dropwise conditions, followed by overnight stirring and purification via silica gel chromatography (ethyl acetate/petroleum ether eluent), yields the product. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aniline to tetrahydropyridine) and monitor reaction progress via TLC .
Q. How should researchers handle safety considerations during synthesis?
- Methodology : Use fume hoods, PPE (gloves, goggles), and inert gas purging for moisture-sensitive steps. Triphosgene is toxic; substitute with safer reagents (e.g., carbonyldiimidazole) if possible. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Always consult SDS guidelines for structurally similar compounds (e.g., tetrahydropyridine derivatives) for emergency measures .
Q. What spectroscopic techniques confirm the structural identity and purity of the compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the indole NH proton typically appears at δ 10.5–11.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve non-planar conformations (e.g., indole vs. benzene ring dihedral angles) using slow evaporation in ethyl acetate to grow single crystals .
Advanced Research Questions
Q. How to design experiments to evaluate receptor binding affinity and selectivity?
- Methodology :
- Radioligand Displacement Assays : Use tritiated serotonin receptor ligands (e.g., 5-HT2A/2C) to measure IC50 values. Adjust buffer pH (7.4) and incubation time (60–90 mins) to mimic physiological conditions.
- Computational Docking : Model the compound’s interaction with homology-built receptors (e.g., using AutoDock Vina). Prioritize substituent effects: the 2,5-dimethoxyphenyl group may enhance hydrophobic pocket binding, while the indole moiety could influence π-π stacking .
Q. How to address contradictions in bioactivity data across different assay systems?
- Methodology :
- Purity Validation : Re-analyze compound purity via HPLC (≥98%) and confirm absence of regioisomers (common in tetrahydropyridine syntheses).
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO for GPCR assays) and control for solvent effects (DMSO ≤0.1%).
- Meta-Analysis : Cross-reference with structurally related urea derivatives, which show variability in anticancer vs. antibacterial activity depending on substituent electronegativity .
Q. What solvent systems optimize reaction yield while minimizing byproducts?
- Methodology :
- Polar Aprotic Solvents : Acetonitrile enhances carboxamide coupling efficiency (86.7% yield in analogous syntheses) but may require low temperatures (0–5°C) to suppress side reactions.
- Chromatography Eluents : Use ethyl acetate/petroleum ether (1:10) for purification; adjust ratios to resolve indole-containing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
